molecular formula C15H21N3O2 B4286223 N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide

N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide

Cat. No.: B4286223
M. Wt: 275.35 g/mol
InChI Key: BFAWRCMCLVCNSB-UHFFFAOYSA-N
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Description

N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, a phenyl group, and a sec-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the phenyl group. The sec-butylamino group is then introduced through a series of reactions that may include amination and carbonylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully understand.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(butan-2-ylcarbamoyl)amino]phenyl}cyclopropanecarboxamide include other cyclopropane derivatives and phenyl-substituted amides. Examples include:

  • N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide
  • N-(4-{[(isopropylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(butan-2-ylcarbamoylamino)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-3-10(2)16-15(20)18-13-8-6-12(7-9-13)17-14(19)11-4-5-11/h6-11H,3-5H2,1-2H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAWRCMCLVCNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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